![molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3](/img/structure/B1279938.png)
Benzo[d]isoxazol-3-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]isoxazol-3-ylmethanamine is an organic compound with the molecular formula C8H8N2O. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various pathways. One common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to ensure high yields and purity. The process typically includes multiple steps such as protection of functional groups, cycloaddition reactions, and purification steps to isolate the desired compound .
化学反应分析
Types of Reactions: Benzo[d]isoxazol-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and other functionalized compounds.
科学研究应用
Antiepileptic Properties
Benzo[d]isoxazol-3-ylmethanamine is closely related to zonisamide, a well-known antiepileptic drug. Zonisamide exhibits anticonvulsant and neuroprotective activities, making it a valuable treatment option for epilepsy. The synthesis of this compound derivatives has been explored as potential precursors for developing new antiepileptic medications .
Table 1: Antiepileptic Properties of Zonisamide
Property | Description |
---|---|
Mechanism of Action | Inhibition of voltage-gated sodium channels and modulation of calcium channels |
Clinical Uses | Monotherapy or adjunctive therapy for partial seizures |
Side Effects | Drowsiness, dizziness, and potential metabolic acidosis |
Inhibition of Receptor Tyrosine Kinases
Recent studies have identified this compound derivatives as multitargeted inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and angiogenesis. A series of synthesized compounds demonstrated significant inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .
Case Study: Efficacy in Tumor Models
In one study, a specific benzo[d]isoxazole compound exhibited an effective dose (ED50) of 2.0 mg/kg in a VEGF-stimulated uterine edema model and achieved 81% inhibition in a human fibrosarcoma tumor growth model when administered at 10 mg/kg/day . This highlights the potential of this compound derivatives in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound involves various chemical transformations that allow for the introduction of functional groups to enhance its pharmacological properties. The process typically includes:
作用机制
The mechanism of action of Benzo[d]isoxazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a BRD4 bromodomain inhibitor, which plays a role in the regulation of gene transcription by binding to acetylated lysine residues on histones . This interaction can lead to the modulation of chromatin structure and influence gene expression, making it a potential therapeutic agent for cancer and inflammatory diseases .
相似化合物的比较
Benzo[d]isoxazol-3-ylmethyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Isoxazole derivatives: Compounds like 3-hydroxyisoxazoles and 3,5-disubstituted isoxazoles have similar structural features but distinct functional groups.
Uniqueness: Benzo[d]isoxazol-3-ylmethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a BRD4 bromodomain inhibitor sets it apart from other isoxazole derivatives .
生物活性
Benzo[d]isoxazol-3-ylmethanamine is an organic compound that has garnered attention due to its diverse biological activities and therapeutic potential. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of this compound
This compound, with the molecular formula C8H8N2O, belongs to the class of isoxazoles. Isoxazoles are known for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties. The compound primarily interacts with the estrogen receptor beta , influencing various biochemical pathways related to cell growth, differentiation, and apoptosis.
The biological activity of this compound can be summarized as follows:
- Target : Estrogen receptor beta
- Mode of Action : The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways.
- Biochemical Pathways : It may affect pathways involved in cellular processes such as proliferation and apoptosis.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesized a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives, which were evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound showed an ED50 value of 14.90 mg/kg .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. A series of benzoisoxazole derivatives were synthesized and evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), particularly targeting the vascular endothelial growth factor receptor (VEGFR). One compound exhibited an ED50 value of 2.0 mg/kg in a VEGF-stimulated uterine edema model and demonstrated 81% inhibition in human fibrosarcoma tumor growth .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A study highlighted the synthesis and antimicrobial evaluation of various benzo[d]isoxazole derivatives, indicating their potential efficacy against a range of microbial pathogens .
Case Studies
- Anticonvulsant Evaluation : In a study evaluating 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine derivatives, the compounds were tested in mice models for anticonvulsant activity. The results indicated that specific substitutions on the isoxazole ring significantly enhanced efficacy against seizures .
- Anticancer Efficacy : Another research effort focused on the structure-activity relationships among benzo[d]isoxazole derivatives as inhibitors of RTKs. This study identified several compounds with promising anticancer profiles, emphasizing the importance of structural modifications in enhancing biological activity .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other similar compounds:
Compound Name | Activity Type | Key Findings |
---|---|---|
This compound | Anticonvulsant | ED50 = 14.90 mg/kg |
Benzo[d]isoxazole derivative | Anticancer | 81% tumor growth inhibition at 10 mg/kg/day |
3-amino benzo[d]isoxazole | RTK Inhibition | Potent inhibition of VEGFR; ED50 = 2.0 mg/kg |
属性
IUPAC Name |
1,2-benzoxazol-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPJEUXBRLCEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-08-3 |
Source
|
Record name | 1,2-benzoxazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。